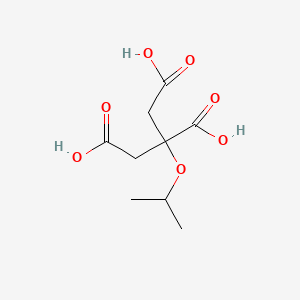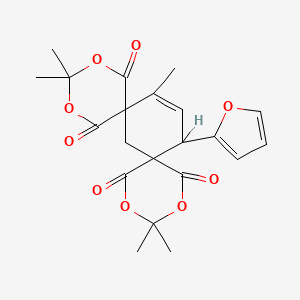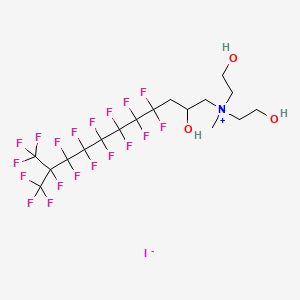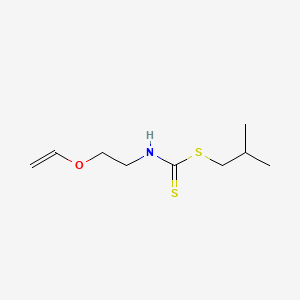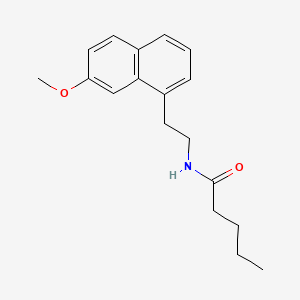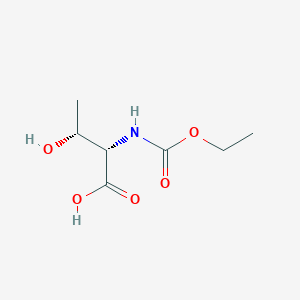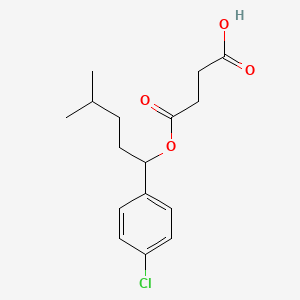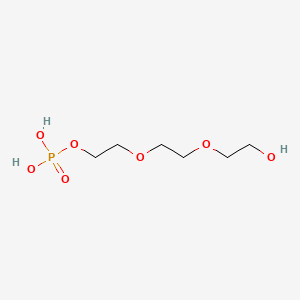
Triethylene glycol monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylene glycol monophosphate is an organic compound characterized by the presence of three ethylene glycol units and a phosphate group. It is a colorless, odorless, and viscous liquid with the molecular formula C6H14O4P. This compound is known for its hygroscopic properties and high boiling point, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Triethylene glycol monophosphate can be synthesized through the reaction of triethylene glycol with phosphoric acid or its derivatives. The reaction typically involves the esterification of triethylene glycol with phosphoric acid under controlled conditions. The process may require the use of catalysts such as sulfuric acid to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
Triethylene glycol monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives of this compound.
科学研究应用
Triethylene glycol monophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various materials.
作用机制
The mechanism of action of triethylene glycol monophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, affecting their structure and function. The phosphate group plays a crucial role in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Ethylene glycol monophosphate
- Diethylene glycol monophosphate
- Tetraethylene glycol monophosphate
Comparison
Triethylene glycol monophosphate is unique due to its three ethylene glycol units, which provide it with distinct physical and chemical properties compared to its analogs. It has a higher boiling point and greater hygroscopicity than ethylene glycol monophosphate and diethylene glycol monophosphate. Additionally, its phosphate group enhances its reactivity and makes it suitable for a broader range of applications.
属性
CAS 编号 |
93904-52-0 |
|---|---|
分子式 |
C6H15O7P |
分子量 |
230.15 g/mol |
IUPAC 名称 |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI 键 |
CJHGCXGTUHBMMH-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



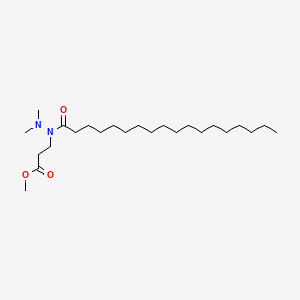
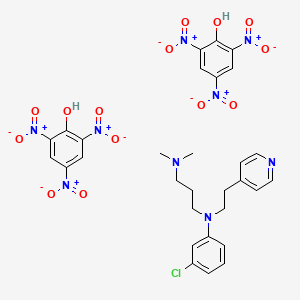
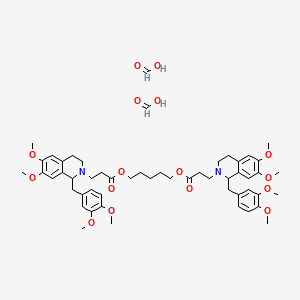
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
